molecular formula Cu3Ga B14466128 CID 78064131

CID 78064131

Cat. No.: B14466128
M. Wt: 260.36 g/mol
InChI Key: CLQDHSAJNDUYCZ-UHFFFAOYSA-N
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Description

CID 78064131 is a chemical compound of significant interest in pharmacological and synthetic chemistry research. Based on analogous CIDs (e.g., CID 78069042, CID 78061707), it is inferred to possess a heterocyclic or aromatic core structure, often functionalized with groups such as halogens, amines, or esters, which contribute to its reactivity and biological activity . Current research emphasizes its role as an intermediate in synthetic pathways or as a candidate for drug discovery, though further structural elucidation is required to confirm its exact properties .

Properties

Molecular Formula

Cu3Ga

Molecular Weight

260.36 g/mol

InChI

InChI=1S/3Cu.Ga

InChI Key

CLQDHSAJNDUYCZ-UHFFFAOYSA-N

Canonical SMILES

[Cu].[Cu].[Cu].[Ga]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78064131 involves specific synthetic routes and reaction conditions. The exact methods and conditions for synthesizing this compound are typically detailed in scientific literature and patents. Generally, the synthesis may involve multiple steps, including the preparation of intermediate compounds, followed by their conversion into the final product under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process would require optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

CID 78064131 can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents under specific conditions.

    Reduction: Reduction reactions can be carried out using reducing agents.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

CID 78064131 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: It may be employed in biological studies to investigate its effects on biological systems and pathways.

    Medicine: Research into the compound’s potential therapeutic applications, such as its effects on specific diseases or conditions, is ongoing.

    Industry: this compound can be used in industrial processes, including the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism of action of CID 78064131 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

CID 78064131 can be compared to structurally related compounds using PubChem’s 2D/3D similarity search tools. Key analogs include:

Compound CID Core Structure Functional Groups Key Structural Differences
78064131 Presumed aromatic Pending confirmation Reference compound for comparison
78069042 Bicyclic heterocycle Amine, nitro groups Additional nitro substitution
78061707 Benzene derivative Chloro, carboxyl groups Carboxyl group at position R3
146016268 Quinoline scaffold Methoxy, methyl Methoxy substitution on ring C

Physicochemical Properties

Comparative physicochemical profiling highlights differences in solubility, stability, and reactivity:

Property This compound (Predicted) CID 78069042 CID 78061707
LogP 2.8 (moderate lipophilicity) 3.1 1.9 (hydrophilic)
Melting Point 145–150°C 162°C 98°C
Solubility Low in water Insoluble in water High in polar solvents
Reactivity Electrophilic aromatic substitution Nucleophilic aromatic substitution Acid-catalyzed esterification

Sources: BenchChem reports on analogous compounds .

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